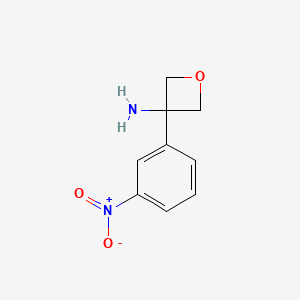

3-(3-Nitrophenyl)oxetan-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O3 |

|---|---|

Molecular Weight |

194.19 g/mol |

IUPAC Name |

3-(3-nitrophenyl)oxetan-3-amine |

InChI |

InChI=1S/C9H10N2O3/c10-9(5-14-6-9)7-2-1-3-8(4-7)11(12)13/h1-4H,5-6,10H2 |

InChI Key |

SFNGYCGXEXXQOK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)(C2=CC(=CC=C2)[N+](=O)[O-])N |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 3 3 Nitrophenyl Oxetan 3 Amine and Oxetane Systems

Oxetane (B1205548) Ring-Opening Reactions

The reactivity of oxetanes is largely governed by their ring strain, which is approximately 107 kJ/mol. utexas.edu This strain facilitates a variety of ring-opening transformations that are influenced by catalysts, reaction conditions, and the substitution pattern of the oxetane ring. acs.orgmagtech.com.cn

Oxetane rings are susceptible to cleavage under acidic conditions. nih.gov The reaction is initiated by the protonation of the ring oxygen by a Brønsted acid or coordination to a Lewis acid, forming an activated oxonium ion intermediate. This activation renders the ring's carbon atoms more electrophilic and susceptible to attack by weak nucleophiles. magtech.com.cn

In the case of unsymmetrically substituted oxetanes, the regioselectivity of the nucleophilic attack is controlled by electronic effects. The attack generally occurs at the more substituted carbon atom, as this position can better stabilize the partial positive charge that develops in the transition state. magtech.com.cn For 3-aryl oxetanes, this can lead to an unusual double reduction and aryl migration pathway when treated with a frustrated Lewis pair (FLP) like B(C₆F₅)₃ and a hydrosilane. acs.org The proposed mechanism involves the formation of a key phenonium ion intermediate following the initial ring opening. acs.org

Table 1: Examples of Acid-Catalyzed Oxetane Ring-Opening

| Catalyst System | Substrate Type | Key Intermediate | Outcome | Reference |

| B(C₆F₅)₃ / Hydrosilane | 3-Aryl Oxetane | Oxonium Ion / Phenonium Ion | Reductive Ring-Opening with Aryl Migration | acs.org |

| Brønsted or Lewis Acids | Unsymmetric Oxetane | Oxonium Ion | Nucleophilic attack at the more substituted carbon | magtech.com.cn |

Direct ring-opening of oxetanes via nucleophilic attack without prior acid catalysis is also possible but requires the use of strong nucleophiles. magtech.com.cnyoutube.com Due to the lower ring strain of the four-membered ring compared to a three-membered epoxide, more potent nucleophiles such as organolithium reagents or Grignard reagents are typically necessary to facilitate the reaction. youtube.com In these SN2-type reactions, the nucleophile attacks one of the carbon atoms adjacent to the ring oxygen, leading to cleavage of a C-O bond. For unsymmetrically substituted oxetanes, this attack is governed by steric effects, with the nucleophile preferentially attacking the less sterically hindered carbon atom. magtech.com.cn

Ring expansion reactions, while less common, can occur under specific conditions. For example, sulfur ylides have been shown to react with epoxides to form oxetanes, and similar principles can be applied to expand the oxetane ring itself, though this is a less explored pathway. illinois.edu Lewis acid-catalyzed ring expansions of related cyclic ketones with reagents like (trimethylsilyl)diazomethane have also been documented, suggesting potential, yet underexplored, pathways for oxetane systems. rsc.org

While nucleophilic and acid-catalyzed pathways are well-explored, the application of oxetanes as precursors for radical species is an emerging field of study. researchgate.netchemrxiv.org A novel strategy utilizing cobalt catalysis has been developed to achieve various radical transformations through oxetane ring-opening. researchgate.netchemrxiv.org This method involves the formation of an alkylated cobalt complex from vitamin B12 and the oxetane. Subsequent light-induced homolytic cleavage of the cobalt-carbon bond generates a nucleophilic radical that can participate in further reactions, such as Giese additions. researchgate.net

A key advantage of this radical-mediated approach is its unique regioselectivity, which often complements traditional methods. In these processes, functionalization typically occurs at the less substituted C2 carbon atom of the oxetane ring. researchgate.net

Substituents on the oxetane ring have a profound impact on its stability, conformation, and reactivity. acs.org The introduction of substituents at the 3-position increases the degree of ring "puckering" to alleviate unfavorable eclipsing interactions. utexas.edu

For 3,3-disubstituted oxetanes, such as 3-(3-Nitrophenyl)oxetan-3-amine, this substitution pattern significantly enhances the ring's stability. nih.gov The substituents at the C3 position sterically hinder the approach of external nucleophiles to the σ* antibonding orbitals of the C-O bonds, making direct nucleophilic ring-opening more difficult. nih.gov

The electronic nature of the substituents is also critical. The oxetane ring itself acts as a strong σ-electron-withdrawing group, which can lower the pKa of nearby amino groups. acs.org The 3-nitrophenyl group on the target molecule is a strong electron-withdrawing group. This deactivates the aromatic ring toward electrophilic substitution but can influence the stability of cationic intermediates formed during acid-catalyzed ring-opening. In reactions involving neighboring group participation, as seen with 3-aryl oxetanes, the electronic properties of the aryl ring are crucial. acs.org The electron-withdrawing nitro group would be expected to disfavor the formation of a phenonium-type intermediate compared to an electron-rich phenyl group.

Transformations of the Amino Group

The primary amino group in this compound provides a reactive handle for a wide range of chemical modifications, allowing for the synthesis of diverse derivatives.

The lone pair of electrons on the nitrogen atom makes the amino group a competent nucleophile, enabling it to participate in acylation, alkylation, and arylation reactions. These transformations are fundamental in organic synthesis and drug discovery for modifying the properties of a lead compound. Aryl oxetane amines are considered valuable bioisosteres for benzamides, which are common motifs in pharmaceuticals. nih.gov

Acylation: The reaction of the primary amine with acylating agents such as acid chlorides or anhydrides yields stable amide derivatives. This is a common transformation used to explore structure-activity relationships.

Alkylation: The amino group can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. These reactions introduce alkyl substituents, altering the steric and electronic properties of the molecule.

Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form C-N bonds between the amino group and aryl halides, providing access to diarylamine structures. A recently developed method involves the reaction of sulfonyl fluorides with amines to form amino-oxetanes, proceeding through a planar oxetane carbocation intermediate. nih.gov

Table 2: General Transformations of the 3-Aminooxetane Moiety

| Reaction Type | Reagent Class | Functional Group Formed | Significance | Reference |

| Acylation | Acid Chlorides, Anhydrides | Amide | Bioisosteric replacement for benzamides | nih.gov |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine | Modification of steric/electronic properties | wustl.edu |

| Reductive Amination | Aldehydes/Ketones, Reducing Agent | Secondary/Tertiary Amine | Forms C-N bonds under mild conditions | |

| Arylation | Aryl Halides, Palladium Catalyst | Diaryl Amine | Access to complex amine scaffolds | mdpi.com |

| Defluorosulfonylation | Oxetane Sulfonyl Fluorides | Tertiary Amine | Forms C-N bonds via an oxetane carbocation | nih.gov |

Amidation and Related Coupling Processes

The primary amine of this compound is a key site for synthetic modification, readily undergoing amidation and other coupling reactions to form a diverse range of derivatives. The formation of an amide bond is a widely used transformation in medicinal chemistry, often accomplished by condensing a carboxylic acid with an amine. growingscience.com This can be facilitated by an acid-activating reagent or a suitable catalyst. growingscience.com

Common coupling reagents for amidation include carbodiimides like N,N′-Dicyclohexylcarbodiimide (DCC) and N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium-based reagents like Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU). growingscience.comnih.gov The choice of reagent and reaction conditions, including the use of non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA), is crucial for optimizing reaction efficiency and minimizing side products. growingscience.com For instance, direct amidation of unprotected amino acids has been achieved using Lewis acid catalysts like B(OCH₂CF₃)₃ and Ti(OiPr)₄. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amidation, provide a powerful method for forming C-N bonds. nih.gov This methodology has been successfully applied to couple a variety of amides, lactams, and carbamates with aryl halides, demonstrating its broad substrate scope. nih.gov Such coupling strategies are valuable for creating complex molecules with tailored properties.

Table 1: Common Coupling Reagents for Amidation

| Reagent Class | Examples | Typical Base | Reference |

|---|---|---|---|

| Carbodiimides | DCC, EDC | DMAP | growingscience.com |

| Uronium Salts | HATU | DIPEA | growingscience.comnih.gov |

| Lewis Acids | B(OCH₂CF₃)₃, Ti(OiPr)₄ | - | nih.gov |

| Palladium Catalysts | G3-xantphos | Cs₂CO₃ | nih.gov |

Reactivity of the Nitrophenyl Moiety

The nitrophenyl group of this compound offers another avenue for chemical modification, primarily through reduction of the nitro group or substitution on the aromatic ring.

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. masterorganicchemistry.com This conversion is significant as it changes a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com A variety of methods can achieve this reduction.

Catalytic hydrogenation is a common and effective method, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.orgcommonorganicchemistry.com This method is often preferred for its clean conversion of both aromatic and aliphatic nitro groups. commonorganicchemistry.com

Alternatively, metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl), are widely used for this reduction. masterorganicchemistry.comcommonorganicchemistry.com Tin(II) chloride (SnCl₂) offers a milder option for reducing nitro groups in the presence of other sensitive functional groups. commonorganicchemistry.com Other reagents like sodium hydrosulfite and sodium sulfide (B99878) can also be employed, with the latter sometimes allowing for the selective reduction of one nitro group in the presence of others. wikipedia.orgcommonorganicchemistry.com The reduction of the nitro group on this compound would yield 3-(3-aminophenyl)oxetan-3-amine.

Table 2: Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Conditions | Key Features | Reference |

|---|---|---|---|

| H₂/Pd/C | Catalytic Hydrogenation | Effective for both aromatic and aliphatic nitro groups. | commonorganicchemistry.com |

| H₂/Raney Nickel | Catalytic Hydrogenation | Useful when avoiding dehalogenation is necessary. | commonorganicchemistry.com |

| Fe, Sn, or Zn in Acid | Acidic Conditions | Classic and widely used method. | masterorganicchemistry.com |

| SnCl₂ | Mild Conditions | Good for substrates with other reducible groups. | commonorganicchemistry.com |

| Sodium Sulfide (Na₂S) | Basic Conditions | Can offer selectivity for one of multiple nitro groups. | commonorganicchemistry.com |

The nitrophenyl ring in this compound is subject to electrophilic aromatic substitution (EAS) reactions. The nitro group is a strong deactivating group and a meta-director, meaning it slows down the rate of electrophilic substitution and directs incoming electrophiles to the positions meta to itself. msu.edu Conversely, the amino group that would be present after reduction is a strong activating group and an ortho-, para-director. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For the nitrophenyl ring of the title compound, further substitution would be challenging due to the deactivating nature of the nitro group. However, once reduced to the aniline (B41778) derivative, the ring becomes highly activated towards electrophilic attack at the ortho and para positions relative to the amino group.

Care must be taken with the highly activated aniline derivative, as multiple substitutions can occur. masterorganicchemistry.com To control this, the amino group can be protected, for instance, as an amide, which moderates its activating effect. masterorganicchemistry.com

Detailed Mechanistic Elucidations of Key Reaction Pathways

Understanding the mechanisms of reactions involving oxetane systems is crucial for predicting reactivity and designing new synthetic routes.

Reactions involving the oxetane ring can proceed through various intermediates depending on the reaction conditions. The high ring strain of oxetanes (25.5 kcal/mol) makes them susceptible to ring-opening reactions. nih.gov

In electrophilic aromatic substitution, the key intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex. scienceforecastoa.com This intermediate is formed by the attack of an electrophile on the π-electrons of the aromatic ring. scienceforecastoa.com For instance, in nitration reactions, the nitronium ion (NO₂⁺) acts as the electrophile. pressbooks.pub

Ring-opening reactions of oxetanes can be promoted by Lewis or Brønsted acids, leading to the formation of carbocationic intermediates. The stability of these intermediates and the subsequent reaction pathways are influenced by the substituents on the oxetane ring. The presence of the 3-amino-3-aryl substitution pattern can influence the stability and fate of such intermediates.

The kinetics and thermodynamics of reactions involving oxetanes are significantly influenced by the inherent ring strain of the four-membered ring. nih.govacs.org The relief of this strain provides a thermodynamic driving force for ring-opening reactions. However, the formation of the oxetane ring via intramolecular cyclization, such as through a Williamson ether synthesis, is kinetically less favored compared to the formation of three-, five-, or six-membered rings. nih.govacs.org

Structural Diversification and Derivatization of 3 3 Nitrophenyl Oxetan 3 Amine

Synthesis of Analogues with Varied Aromatic Substitution Patterns (e.g., bromo-nitrophenyl oxetanes)

The substitution pattern on the aromatic ring of 3-(3-nitrophenyl)oxetan-3-amine is a key determinant of its biological activity and properties. The introduction of different functional groups allows for the exploration of structure-activity relationships (SAR) and the optimization of parameters such as binding affinity, selectivity, and metabolic stability.

A common strategy involves the synthesis of analogues with additional substituents, such as halogens. For instance, bromo-nitrophenyl oxetanes can be prepared through multi-step synthetic sequences. One approach involves the nucleophilic aromatic substitution of a di-halogenated nitrobenzene (B124822) with a suitable spirocyclic amine. For example, the synthesis of 6-(4-bromo-2-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane was achieved through the reaction of 1,4-dibromo-2-nitrobenzene (B110544) with the oxalate (B1200264) salt of 2-oxa-6-azaspiro[3.3]heptane. mdpi.com This reaction highlights a viable route to introduce a bromo-substituent onto the nitrophenyl ring attached to an oxetane-containing scaffold. While this example uses a pre-formed spiro-oxetane, similar principles can be applied to the synthesis of simpler 3-aryl-oxetan-3-amines by starting with different amine precursors.

The synthesis of other substituted nitrophenyl heterocycles, such as 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives, further illustrates the chemical feasibility of manipulating bromo-nitrophenyl precursors. nih.gov These methods can be conceptually adapted for the synthesis of oxetane (B1205548) analogues, where the core starting material would be a suitably substituted nitrophenyl derivative prior to the formation or attachment of the oxetane ring.

General methods for creating 3,3-disubstituted oxetanes often rely on the cyclization of 1,3-diol precursors. acs.orgbeilstein-journals.org By starting with diols derived from variously substituted aromatic aldehydes or ketones, a diverse library of analogues of this compound can be generated.

Table 1: Potential Analogues with Varied Aromatic Substitution

| Substituent on Phenyl Ring | Potential Synthetic Approach | Key Precursor Example |

|---|---|---|

| 4-Bromo-3-nitro | Nucleophilic aromatic substitution | 1,4-Dibromo-2-nitrobenzene |

| 2-Chloro-5-nitro | Sandmeyer reaction on a corresponding aniline (B41778) | 2-Chloro-5-nitroaniline |

| 4-Fluoro-3-nitro | Nucleophilic aromatic substitution | 1,4-Difluoro-2-nitrobenzene |

| 4-Methoxy-3-nitro | Williamson ether synthesis | 4-Hydroxy-3-nitrophenyl derivative |

Preparation of Functionalized Derivatives at the Oxetane 3-Position

The 3-position of the oxetane ring serves as a crucial anchor point for both the aromatic group and the amine functionality. Derivatization at this position can significantly influence the molecule's spatial arrangement and interaction with biological targets.

The synthesis of the core 3-amino-3-aryloxetane structure typically begins with oxetan-3-one. acs.orgnih.gov Oxetan-3-one is a versatile precursor that can undergo various reactions to introduce substituents at the 3-position. utexas.edu A recently developed practical and scalable method involves reacting oxetan-3-one with an amine to form a spring-loaded benzotriazole (B28993) intermediate. This intermediate can then react with a variety of organometallic reagents, such as Grignard or organolithium compounds, to afford diverse 3-amino-3-substituted oxetanes in good yields. nih.gov This modular approach allows for the introduction of the desired aryl group (e.g., 3-nitrophenyl) in a controlled manner.

Once the this compound scaffold is formed, the primary amine group offers a handle for a wide array of functionalizations:

Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or anhydrides to form amides and sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.

Alkylation: Direct reaction with alkyl halides to introduce alkyl groups.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Furthermore, a divergent synthesis of 3,3-disubstituted oxetane amino esters has been developed using a strain-release-driven Giese addition of radicals to 3-alkylideneoxetanes. beilstein-journals.org This photochemical method allows for the construction of oxetane-containing dipeptides, demonstrating a pathway to more complex functionalization at the 3-position. beilstein-journals.org The stability of the 3,3-disubstituted oxetane ring is generally robust, which is a significant advantage for subsequent synthetic manipulations. acs.org

Development of Spirocyclic Oxetane Structures

Spirocyclic structures, where two rings share a single atom, are of great interest in drug discovery because they increase molecular three-dimensionality and rigidity, often leading to improved binding affinity and selectivity. The oxetane ring can be incorporated into spirocyclic systems, with the C3 atom of the oxetane serving as the spirocenter.

A key strategy for developing spirocyclic oxetanes involves starting with a pre-formed oxetane building block. For example, spirocyclic oxetanes like 2-oxa-6-azaspiro[3.3]heptane can be converted into o-cycloalkylaminoacetanilides. mdpi.comresearchgate.net These intermediates can then undergo oxidative cyclization to form complex fused heterocyclic systems. In one study, an expanded spirocyclic oxetane was successfully used to generate a [1,2-a] ring-fused benzimidazole (B57391), resulting in a novel tetracyclic system: 7ʹ-bromo-1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole]. mdpi.com

Other synthetic methods for spirocyclic oxetanes include:

Paternò–Büchi Reaction: A photochemical [2+2] cycloaddition between a carbonyl compound and an alkene can form oxetane rings. rsc.orgwikipedia.orgwikipedia.org This method has been used to create functionalized spirocyclic oxetanes from cyclic ketones. rsc.org

Multicomponent Reactions: A copper-catalyzed four-component reaction of a 1,2-amino alcohol, formaldehyde, 3-oxetanone, and an alkyne has been developed to produce 3-oxetanone-derived spirooxazolidines. mdpi.com

Intramolecular C–H Functionalization: Photoredox catalysis can be used to forge spirocyclic oxetanes from alcohols via a remote C–H functionalization pathway, showcasing a modern approach to constructing these strained systems. nih.gov

Table 2: Examples of Spirocyclic Oxetane Systems

| Spirocyclic System | Synthetic Method | Precursors | Reference |

|---|---|---|---|

| Spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole] | Oxidative Cyclization | o-cycloalkylaminoacetanilide | mdpi.com |

| Spiro[oxetane-3,1'-isobenzofuran] | Paternò–Büchi Reaction | Cyclic ketone, maleic acid derivative | rsc.org |

| Spiro[oxetane-3,5'-oxazolidine] | Four-Component Cascade | 3-Oxetanone, amino alcohol, formaldehyde, alkyne | mdpi.com |

Integration of the this compound Scaffold into Complex Molecular Architectures

The unique properties of the oxetane ring—its polarity, metabolic stability, and defined three-dimensional structure—make it an attractive motif for incorporation into larger, more complex molecules, particularly in the context of drug discovery. The this compound scaffold serves as a versatile building block for this purpose.

A compelling example is the synthesis of the spirocyclic oxetane-fused benzimidazole mentioned previously. mdpi.comresearchgate.net In this work, the spiro-oxetane was not merely a terminal group but was integrated as a core component of a new, complex tetracyclic system designed to interact with the active site of the NQO1 enzyme, which is over-expressed in certain cancer cells. mdpi.comresearchgate.net The oxetane was chosen for its metabolic robustness compared to carbonyl alternatives and its ability to act as a hydrogen bond acceptor. mdpi.comresearchgate.net

The derivatization of the amine functionality of this compound provides a straightforward method for tethering the scaffold to other molecular fragments. Through amide coupling, reductive amination, or other nitrogen-based chemistries, the scaffold can be linked to peptides, other heterocyclic systems, or pharmacophoric elements to build complex, multi-functional molecules. The stability of the 3,3-disubstituted oxetane ring under a variety of reaction conditions facilitates its use as a foundational element in multi-step syntheses. acs.orgnih.gov

Design and Synthesis of Bioisosteric Analogues with Oxetane Scaffolds (focusing on structural equivalence and synthetic access)

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The oxetane ring has emerged as a highly valuable bioisostere for several common functional groups, primarily due to its ability to modulate physicochemical properties favorably. acs.orgacs.orgresearchgate.net

Oxetane as a gem-Dimethyl and Carbonyl Bioisostere: Pioneering work demonstrated that a 3,3-disubstituted oxetane can serve as a polar replacement for a gem-dimethyl group. acs.orgacs.org While the gem-dimethyl group is often used to block metabolically weak spots, it significantly increases lipophilicity. Replacing it with an oxetane ring maintains a similar spatial arrangement but introduces polarity, which can lead to dramatically improved aqueous solubility and reduced metabolic degradation without the lipophilicity penalty. acs.orgresearchgate.net

The oxetane ring is also considered a nonclassical isostere of a carbonyl group. acs.orgresearchgate.netnih.gov The oxetane oxygen has accessible lone pairs, allowing it to function as a hydrogen bond acceptor, similar to a ketone's carbonyl oxygen. pressbooks.pub However, unlike a ketone, the oxetane is not electrophilic and is generally more metabolically robust. nih.gov This makes the 3,3-diaryloxetane motif a promising replacement for benzophenones, which can have liabilities associated with photoreactivity and metabolic instability. nih.govrsc.org

Synthetic Access and Property Comparison: Access to these bioisosteric analogues has been advanced by new synthetic methods. A lithium-catalyzed Friedel–Crafts reaction, for example, provides efficient access to a wide range of decorated 3,3-diaryloxetanes from 3-aryloxetan-3-ols. nih.govchemrxiv.org

Studies involving matched molecular pair analysis, where the only difference between two compounds is the functional group (e.g., oxetane vs. ketone vs. gem-dimethyl), have provided valuable data on the effects of this bioisosteric replacement.

Table 3: Physicochemical Property Comparison of Bioisosteres

| Property | gem-Dimethyl | Ketone (Benzophenone) | Oxetane (3,3-Diaryloxetane) | Reference |

|---|---|---|---|---|

| Lipophilicity (logD) | High | Moderate to High | Significantly lower than alkyl linkers; variable compared to ketones | nih.govcambridgemedchemconsulting.com |

| Aqueous Solubility | Low | Moderate | Generally increased compared to alkyl analogues | acs.orgresearchgate.net |

| Metabolic Stability | Can be high (blocks metabolism) | Potential liability | Generally improved stability | nih.govresearchgate.net |

| Hydrogen Bond Acceptor | No | Yes | Yes | acs.orgpressbooks.pub |

| Chemical Reactivity | Inert | Electrophilic, potential photochemical liability | Generally stable and non-reactive | acs.orgnih.gov |

Computational and Theoretical Studies on 3 3 Nitrophenyl Oxetan 3 Amine and Oxetane Systems

Electronic Structure Analysis and Molecular Geometry

The unique characteristics of the oxetane (B1205548) ring, a four-membered heterocycle, are a direct result of its electronic structure and geometry. Its strained nature dictates its chemical behavior and physical properties. nih.gov

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in modeling the geometry of oxetane and its derivatives. rsc.orgrsc.org For the parent, unsubstituted oxetane, the ring is not perfectly planar but exhibits a slight pucker. nih.govillinois.edu X-ray analysis at 140 K revealed a puckering angle of 8.7°. nih.gov This puckering is a strategy to relieve some of the inherent ring strain, which is significant (25.5 kcal/mol), comparable to that of an oxirane. nih.gov

The introduction of substituents on the oxetane ring, such as the 3-nitrophenyl and 3-amine groups in the title compound, influences the ring's conformation. acs.org Specifically, substitution at the 3-position tends to increase the degree of puckering to minimize unfavorable eclipsing interactions between substituents. acs.orgutexas.edu

DFT calculations have been successfully employed to determine the optimized geometries of various oxetane systems. rsc.org For instance, calculations using the B3LYP method with a 6-31G(d,p) basis set provide bond lengths and angles that are in close agreement with experimental data. rsc.org These computational models are crucial for understanding how substituents alter the fundamental structure of the oxetane ring. rsc.org

| Parameter | Value | Source |

|---|---|---|

| C-O Bond Length | 1.46 Å | acs.org |

| C-C Bond Length | 1.53 Å | acs.org |

| C-O-C Bond Angle | 90.2° | acs.org |

| C-C-O Bond Angle | 92.0° | acs.org |

| C-C-C Bond Angle | 84.8° | acs.org |

| Ring Strain Energy | 25.5 kcal/mol | nih.gov |

The distribution of electrons within the oxetane ring and its substituents is key to its reactivity. The electronegative oxygen atom creates a significant dipole moment, making the ring polar. nih.gov Computational methods can quantify this charge distribution. For example, Mulliken, Hirshfeld, and ADCH (Hirshfeld population with atomic dipole correction) atomic charge calculations can be performed to understand the electronic landscape of the molecule. rsc.org

These analyses typically show a partial negative charge on the oxygen atom and partial positive charges on the adjacent carbon atoms. This inherent polarity makes the carbon atoms susceptible to nucleophilic attack, a fundamental aspect of oxetane reactivity. magtech.com.cn The presence of a nitrophenyl group, which is strongly electron-withdrawing, and an amino group, which is electron-donating, on the same carbon atom in 3-(3-nitrophenyl)oxetan-3-amine would create a complex electronic environment, further influencing the charge distribution and reactivity of the oxetane ring.

Computational Modeling of Reaction Mechanisms

Theoretical models are invaluable for mapping out the pathways of chemical reactions, identifying intermediate structures, and predicting the energy required to overcome reaction barriers.

Computational studies have been used to explore various reactions involving oxetanes, such as their formation and ring-opening. researchgate.netresearchgate.net For example, DFT calculations can map the free energy profiles for reaction mechanisms, identifying the structures of transition states and calculating their associated energy barriers. researchgate.netbeilstein-journals.org

In the context of oxetane synthesis via intramolecular cyclization, DFT calculations help to estimate the activation energies for ring closure. researchgate.net For ring-opening reactions, such as the polymerization of oxetane, computational models show that the process is initiated by an attack on a carbon atom of the oxetane cation. rsc.org The activation energy for the initial step of this polymerization is calculated to be very low, indicating that the reaction proceeds easily once the oxetane is activated (e.g., by protonation). rsc.org DFT calculations on the ring-opening copolymerization (ROCOP) of oxetane have identified transition states with nearly linear S···C···O angles, characteristic of an SN2 mechanism, and have quantified the energy barriers for different catalytic pathways. researchgate.net

| Reaction Step/Pathway | Activation Free Energy (kcal/mol) | Computational Method | Source |

|---|---|---|---|

| Oxazoline Ring Formation (Path A) | 22.6 | DFT | beilstein-journals.org |

| Aryl Transfer (Path B) | 18.9 | DFT | beilstein-journals.org |

| Oxazoline Ring Formation after Aryl Transfer (Path B) | 6.5 | DFT | beilstein-journals.org |

| Oxetane Ring-Opening (Catalytic Route 1) | 13.7 | BP86-D4/def2TZVP | researchgate.net |

When a reaction can lead to multiple products, computational modeling can explain and predict the observed selectivity. By comparing the energy profiles of different possible reaction pathways, chemists can determine which route is kinetically or thermodynamically favored. nih.gov

Conformational Analysis and Stereochemical Considerations

The three-dimensional shape of a molecule is critical to its function. For flexible molecules like substituted oxetanes, understanding their preferred conformations is essential. researchgate.net The introduction of substituents onto the oxetane ring can lead to a more puckered conformation to avoid steric clashes. acs.org For example, 3,3-disubstituted oxetanes exhibit more pronounced puckering. illinois.edu

In the case of this compound, the central C3 carbon is a stereocenter (unless a second identical substituent is present). The molecule is chiral. The substituents (amino and nitrophenyl groups) will adopt specific spatial arrangements relative to the puckered ring. Conformational analysis can reveal the most stable arrangement of these groups, which is crucial as the molecule's shape can dictate how it interacts with other molecules, for instance, in a biological context. ethz.ch The introduction of the oxetane ring itself can enforce a specific conformation on adjacent parts of a molecule, leading to a preferred gauche relationship between substituents on a connecting chain. ethz.ch

Understanding of Ring Strain and Its Influence on Reactivity

The four-membered ring of oxetane is characterized by significant ring strain, a consequence of its deviation from ideal tetrahedral bond angles. This inherent strain is a defining feature of oxetane systems, profoundly influencing their stability and chemical reactivity. Computational and theoretical studies have been instrumental in quantifying this strain and elucidating its effects on the molecule's behavior.

The ring strain energy of the parent oxetane is approximately 106 kJ/mol (25.5 kcal/mol), a value comparable to that of oxirane (27.3 kcal/mol) and substantially higher than that of the five-membered tetrahydrofuran (B95107) (5.6 kcal/mol). beilstein-journals.orgnih.gov This high degree of strain makes the oxetane ring susceptible to cleavage. researchgate.net Theoretical studies indicate that while the oxetane ring is strained, its transition state during ring-opening reactions exhibits slightly less strain compared to oxirane, resulting in a higher activation energy for ring-opening. researchgate.net

The geometry of the oxetane ring has been a subject of both experimental and theoretical investigation. X-ray crystallography has shown that the unsubstituted oxetane ring is not perfectly planar but adopts a slightly puckered conformation with a puckering angle of 8.7° at 140 K. beilstein-journals.orgnih.gov This puckering is a mechanism to relieve some of the torsional strain arising from eclipsing interactions between adjacent hydrogen atoms. The introduction of substituents on the ring can significantly affect the degree of puckering. acs.org For instance, 3-substitution tends to increase the puckering of the ring due to increased eclipsing interactions.

The reactivity of the oxetane ring is intrinsically linked to its strain. The strained C-O bonds are susceptible to cleavage, particularly upon activation with Lewis or Brønsted acids. researchgate.netnih.gov This propensity for ring-opening reactions is a key aspect of oxetane chemistry and has been widely exploited in organic synthesis. nih.gov The stability of the oxetane ring is heavily dependent on its substitution pattern. nih.govacs.org Generally, 3,3-disubstituted oxetanes exhibit greater stability. nih.govacs.org This increased stability is attributed to steric hindrance, where the substituents block the trajectory of external nucleophiles towards the C–O σ* antibonding orbital. nih.gov Conversely, monosubstituted oxetanes are comparatively less stable. researchgate.net

Quantum chemical calculations, including multireference double excitation-configuration interaction (MRD-CI) methods, have been employed to study the mechanism of reactions such as the cationic polymerization of energetic oxetanes. dtic.mildtic.milosti.gov These computational approaches have provided insights into the process of ring-opening of both the oxetane and the protonated oxetane ring during interactions with other molecules. dtic.milosti.gov

The influence of the oxetane ring extends to the properties of adjacent functional groups. A notable example is the effect on the basicity of a proximal amine group. The inductive electron-withdrawing effect of the oxetane ring, transmitted through the sigma-bonding framework, significantly reduces the pKaH of an adjacent amine. nih.gov An oxetane positioned alpha to an amine can lower its pKaH by approximately 2.7 units. nih.gov

Ring Strain and Structural Parameters of Cyclic Ethers

The following table provides a comparison of the ring strain and key structural parameters for oxetane and related cyclic ethers. This data highlights the unique characteristics of the four-membered oxetane ring.

| Compound | Ring Strain (kcal/mol) | C-O-C Bond Angle (°) | C-C-C Bond Angle (°) | Reference |

| Oxirane | 27.3 | 61.7 | - | beilstein-journals.org |

| Oxetane | 25.5 | 90.2 | 84.8 | beilstein-journals.orgacs.org |

| Tetrahydrofuran | 5.6 | 109.8 | 104.5 | beilstein-journals.org |

Applications in Advanced Organic Synthesis and Chemical Building Blocks

3-(3-Nitrophenyl)oxetan-3-amine as a Versatile Synthetic Intermediate

The compound this compound is a unique trifunctional molecule, possessing a strained oxetane (B1205548) ring, a nucleophilic primary amine, and an electrophilically activatable nitrophenyl group. This distinct combination of functional groups renders it a highly versatile intermediate in multi-step organic synthesis.

The synthesis of this key intermediate often starts from the commercially available oxetan-3-one. A crucial step involves a condensation reaction with nitromethane (B149229) to form 3-(nitromethylene)oxetane. This intermediate is an excellent Michael acceptor, readily reacting with various nucleophiles. rsc.org The subsequent addition of an amine to the exocyclic double bond, followed by reduction of the nitro group, can lead to the desired 3-amino-3-phenyloxetane derivatives. The nitrophenyl group itself can be introduced through various aromatic chemistry techniques.

The reactivity of this compound can be selectively directed towards any of its three functional components:

The Amino Group: The primary amine serves as a nucleophile and a handle for a wide array of chemical transformations. It can readily undergo acylation, alkylation, sulfonylation, and reductive amination to introduce diverse substituents. This functionalization is fundamental to its application in building chemical libraries with varied properties. rsc.orgdigitellinc.com

The Nitrophenyl Group: The nitroaromatic moiety is a versatile functional group. The nitro group can be reduced to an aniline (B41778), which can then participate in a host of reactions, including diazotization followed by Sandmeyer-type reactions, amide bond formations, and cross-coupling reactions. The electron-withdrawing nature of the nitro group also activates the aromatic ring for nucleophilic aromatic substitution under certain conditions.

The Oxetane Ring: The four-membered ether ring is characterized by significant ring strain (approximately 106 kJ/mol), making it susceptible to ring-opening reactions under either acidic or basic conditions, or with potent nucleophiles. youtube.comresearchgate.net This ring-opening provides access to 1,3-difunctionalized propane (B168953) derivatives, which are valuable building blocks in their own right. researchgate.net The ability to control the stability and reactivity of the oxetane ring is a key aspect of its synthetic utility. rsc.orgdigitellinc.com

Oxetane-Containing Scaffolds in the Construction of Diverse Chemical Libraries

The incorporation of the oxetane motif into drug candidates has been shown to improve physicochemical properties such as solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups. acs.orgacs.orgnih.gov Consequently, oxetane-containing scaffolds, including those derived from this compound, are increasingly utilized in the construction of diverse chemical libraries for drug discovery and high-throughput screening. tandfonline.com

The trifunctional nature of this compound allows for a combinatorial approach to library synthesis. By systematically varying the substituents on the amino group and modifying the nitrophenyl ring, a vast chemical space can be explored. For instance, a library of amides can be generated by reacting the primary amine with a diverse set of carboxylic acids. Subsequently, the nitro group can be reduced and further functionalized, leading to a second dimension of diversity.

A notable strategy involves the use of oxetane δ-amino acids as scaffolds for generating libraries of pharmacologically relevant structures like oxadiazoles (B1248032) and triazoles. tandfonline.com While not directly involving this compound, this approach highlights the general utility of amino-oxetane frameworks in combinatorial chemistry. The principles can be readily applied to the title compound to generate novel compound collections.

| Reaction Site | Transformation | Potential Reagents | Resulting Diversity |

|---|---|---|---|

| Amino Group | Acylation | Carboxylic acids, acid chlorides, anhydrides | Amide library |

| Amino Group | Sulfonylation | Sulfonyl chlorides | Sulfonamide library |

| Amino Group | Reductive Amination | Aldehydes, ketones | Secondary and tertiary amine library |

| Nitrophenyl Group | Reduction & Acylation | Fe/HCl, SnCl2; then acid chlorides | N-acyl-meta-phenylenediamine derivatives |

| Nitrophenyl Group | Nucleophilic Aromatic Substitution | Various nucleophiles (under specific conditions) | Substituted phenyl derivatives |

Development of Novel Synthetic Methodologies Enabled by Oxetane Reactivity

The unique reactivity of the oxetane ring has spurred the development of novel synthetic methodologies. The ring strain of the oxetane can be harnessed as a thermodynamic driving force for reactions that might otherwise be unfavorable.

One such area of development is the Lewis acid-catalyzed rearrangement of oxetanes. For example, the rearrangement of 3-(2-oxoalkylidene)oxetanes, which can be synthesized from oxetan-3-one, can lead to the formation of highly substituted furans and pyrroles. escholarship.org While this specific example does not start with this compound, it demonstrates the potential for developing novel heterocyclic syntheses based on the reactivity of the oxetane core.

Furthermore, the reaction of 3-substituted oxetanes with nitric acid in dichloromethane (B109758) has been shown to result in the quantitative conversion to 2-substituted propane-1,3-diol dinitrates through ring-opening. rsc.org This methodology provides a direct route to highly functionalized acyclic compounds from cyclic precursors. The presence of the nitro group in this compound could potentially influence the rate and regioselectivity of such ring-opening reactions.

Utilization in the Synthesis of Complex Small Molecules and Chemical Probes

The application of this compound and related structures extends to the synthesis of complex small molecules and chemical probes. escholarship.org The oxetane moiety can act as a bioisostere for gem-dimethyl or carbonyl groups, a strategy often employed in medicinal chemistry to fine-tune the properties of a lead compound. acs.orgnih.gov

For instance, the synthesis of oxetane analogues of bioactive benzamides has been explored, where the 3-amino-3-aryloxetane core serves as a key structural motif. thieme.denih.gov this compound represents a valuable precursor for such analogues, where the nitro group can be a handle for further elaboration or a key pharmacophoric feature itself.

In the context of chemical probes, the oxetane ring has been used as a ketone isostere to study polyketide synthases. escholarship.org The ability to introduce the this compound scaffold into larger biomolecules could provide novel probes for studying biological systems. The nitrophenyl group, for example, can serve as a photoaffinity label or a precursor to a fluorescent tag.

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthetic Routes to Chiral Oxetan-3-amines

The presence of a stereocenter at the C3 position of the oxetane (B1205548) ring makes the development of enantioselective synthetic methods a paramount objective. Access to enantiopure 3-(3-Nitrophenyl)oxetan-3-amine is crucial for its potential applications in areas such as medicinal chemistry and catalysis, where stereochemistry often dictates biological activity and reaction outcomes.

Future research should focus on adapting and refining existing asymmetric strategies. One promising approach involves the enantioselective addition of organometallic reagents to oxetan-3-one, followed by conversion of the resulting tertiary alcohol to the amine. Another avenue lies in the catalytic asymmetric amination of a suitable precursor. Drawing inspiration from the broader field of amine synthesis, the use of chiral catalysts, such as those based on transition metals or organocatalysts, could provide a direct and efficient route to the desired enantiomerically enriched product. rsc.orgnih.gov For instance, the development of chiral phosphoric acids or bifunctional organocatalysts that can activate the oxetane system or a suitable electrophile towards enantioselective amination warrants investigation.

A potential synthetic strategy could involve the asymmetric alkynylation of isatin-derived ketimines, followed by reduction and functional group manipulation to yield the target oxetane structure. nih.gov This approach has shown success in creating chiral centers in related systems.

Table 1: Potential Asymmetric Synthetic Strategies

| Strategy | Description | Potential Advantages |

| Chiral Auxiliary-Mediated Synthesis | Attachment of a chiral auxiliary to a precursor, followed by diastereoselective transformations and subsequent removal of the auxiliary. | Well-established and reliable for achieving high diastereoselectivity. |

| Catalytic Asymmetric Addition | Enantioselective addition of a nucleophile to oxetan-3-one or a derivative using a chiral catalyst. | Atom-economical and allows for the generation of chirality in a catalytic manner. |

| Kinetic Resolution | Selective reaction of one enantiomer of a racemic mixture of this compound or a precursor, leaving the other enantiomer unreacted. | Can be effective if a suitable resolving agent or catalyst is identified. |

| Enantioselective C-H Amination | Direct introduction of the amino group at the C3 position of a 3-(3-nitrophenyl)oxetane precursor via a chiral catalyst. | Highly atom-economical and streamlines the synthetic sequence. |

Exploration of Novel Catalytic Transformations Involving the Nitrophenyl Oxetane Core

The inherent functionalities of this compound—the strained oxetane ring, the nucleophilic amine, and the electrophilically activatable nitrophenyl group—make it a versatile platform for developing novel catalytic transformations.

The oxetane ring itself can act as a valuable synthetic handle. Ring-opening reactions, promoted by Lewis or Brønsted acids, can lead to the formation of functionalized 1,3-diols or amino alcohols, which are important building blocks in organic synthesis. The regioselectivity and stereoselectivity of these ring-opening reactions, influenced by the substitution pattern and the choice of catalyst, are key areas for future investigation.

Furthermore, the tertiary amine can be explored as an internal catalyst or directing group for transformations on the aromatic ring or other parts of the molecule. The nitro group offers a site for reduction to an amine, which can then be further functionalized, or it can be used to activate the aromatic ring towards nucleophilic aromatic substitution.

Advanced Spectroscopic Techniques for Elucidating Reaction Pathways in Real-Time

A deeper understanding of the reaction mechanisms underlying the synthesis and transformations of this compound is crucial for optimizing existing methods and discovering new reactivity. The application of advanced, time-resolved spectroscopic techniques can provide invaluable insights into the transient intermediates and transition states that govern these processes.

In-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can be employed to monitor the progress of reactions in real-time, allowing for the identification of key intermediates and the determination of reaction kinetics. These techniques can be particularly useful for studying the mechanisms of catalytic cycles and for optimizing reaction conditions to maximize yield and selectivity. For example, monitoring the formation and consumption of intermediates in a catalytic asymmetric synthesis could help in identifying the rate-determining step and any off-cycle species.

Computational Design of Oxetane Derivatives with Tailored Reactivity

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. Density Functional Theory (DFT) calculations can be used to model the structures of reactants, intermediates, and transition states, providing insights into reaction mechanisms and the origins of stereoselectivity.

For this compound, computational studies could be employed to:

Predict the most stable conformations of the molecule.

Calculate the activation barriers for various potential reactions, such as ring-opening or functional group transformations.

Design new catalysts for the asymmetric synthesis of the chiral amine by modeling the interactions between the catalyst and the substrate.

Explore the electronic properties of the molecule and how they are influenced by the interplay between the oxetane, amine, and nitrophenyl groups.

These computational insights can significantly accelerate the discovery and development of new synthetic methodologies.

Expanding the Chemical Space of this compound Analogues for Synthetic Utility

The synthetic utility of this compound can be significantly expanded by creating a library of analogues with diverse substitution patterns. connectjournals.comchemrxiv.org This involves modifying the substituents on the phenyl ring, as well as exploring different functional groups at the C3 position of the oxetane.

For instance, the introduction of various electron-donating or electron-withdrawing groups on the phenyl ring can modulate the electronic properties of the molecule, influencing its reactivity and potential applications. connectjournals.com Similarly, replacing the amine with other nucleophilic groups, such as thiols or phosphines, could open up new avenues for catalysis and materials science. The synthesis of related energetic oxetane derivatives with tetrazole and nitromethylene groups highlights the potential for creating novel, highly functionalized molecules. uni-muenchen.de

A modular synthetic approach, where different aromatic groups and C3-substituents can be readily introduced, would be highly valuable for rapidly accessing a diverse range of analogues. chemrxiv.orgresearchgate.net This would enable a systematic investigation of structure-activity relationships and facilitate the discovery of new compounds with tailored properties for specific applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.